molecular formula C7H9NO2S B021765 2-Thienylcarbamic acid ethyl ester CAS No. 105995-16-2

2-Thienylcarbamic acid ethyl ester

Cat. No. B021765
M. Wt: 171.22 g/mol
InChI Key: RRMXNBZSHDZAJJ-UHFFFAOYSA-N
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Description

2-Thienylcarbamic acid ethyl ester is a research chemical . It has a molecular weight of 171.22 and a molecular formula of C7H9NO2S .


Synthesis Analysis

Esters, such as 2-Thienylcarbamic acid ethyl ester, can be synthesized from carboxylic acids and alcohols in the presence of a mineral acid catalyst . This process is known as esterification .


Molecular Structure Analysis

The molecular structure of 2-Thienylcarbamic acid ethyl ester consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Esters, including 2-Thienylcarbamic acid ethyl ester, undergo hydrolysis, which is catalyzed by either an acid or a base . This reaction results in the formation of a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which makes them incapable of engaging in intermolecular hydrogen bonding with one another . This results in considerably lower boiling points than their isomeric carboxylic acids counterparts .

Safety And Hazards

2-Thienylcarbamic acid ethyl ester is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Esters are widely used in various industries due to their low reactivity, stability, and pleasant-smelling properties . They are also used as solvents in organic reactions . Future research could focus on controlling the production of ester and higher alcohol synthesis to create specific aroma profiles in fermented beverages .

properties

IUPAC Name

ethyl N-thiophen-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)8-6-4-3-5-11-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMXNBZSHDZAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544612
Record name Ethyl thiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thienylcarbamic acid ethyl ester

CAS RN

105995-16-2
Record name Ethyl thiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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